molecular formula C10H14O B2470434 Bicyclo[6.1.0]non-4-yn-9-ylmethanol CAS No. 1379662-52-8

Bicyclo[6.1.0]non-4-yn-9-ylmethanol

Cat. No. B2470434
CAS RN: 1379662-52-8
M. Wt: 150.221
InChI Key: NSVXZMGWYBICRW-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s used in strain-promoted copper-free azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

The molecular structure of BCN alcohol is complex, with multiple stereocenters . It has an empirical formula of C10H14O and a molecular weight of 150.22 .


Chemical Reactions Analysis

BCN alcohol is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . It reacts with azide functionalized compounds or biomolecules without the need for a copper catalyst to result in a stable triazole linkage .


Physical And Chemical Properties Analysis

BCN alcohol is a powder with a carbon content of 79.96% and a hydrogen content of 9.39% . It’s stored at -20°C .

Scientific Research Applications

1. Production of Stable Molecular Probes

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a significant strained-alkyne scaffold in chemical biology. Research has led to the development of its oxidized analogue, BCN acid. This derivative facilitates the creation of more stable molecular probes through amide bond formation, presenting an advancement over traditional carbamates (Rady et al., 2021).

2. Injectable Hydrophobic Platforms for Tissue Engineering

In tissue engineering, BCN is used in the development of injectable, self-cross-linkable hyperbranched poly(ε-caprolactone) formulations. The cross-linking of these polymers, facilitated through metal-free click chemistry, demonstrates strong mechanical properties and excellent biocompatibility. This innovation is particularly promising for applications like bone defect repair (Liu et al., 2016).

3. Facilitating Bioorthogonal Reactions in Live Cells

BCN has enabled rapid bioorthogonal labeling of glucagon receptors on live cells. The superfast bioorthogonal ligation reactant pair, consisting of BCN and a sterically shielded, sulfonated tetrazole, showed significant results in live cell imaging, emphasizing its utility in real-time biological observations and research (Kumar et al., 2021).

4. Synthesis of Genetically Encoded Bicyclononynes

BCN's role extends to the genetic encoding of bicyclononynes for site-specific protein labeling in vitro and in live mammalian cells. The fluorogenic reaction between BCN and tetrazines is significantly faster than many bioorthogonal reactions, making it a valuable tool for labeling and imaging studies in biological research (Lang et al., 2012).

5. Designing Phosphorogenic Biomaterials for Bioorthogonal Labelling

In the development of phosphorogenic bioorthogonal probes, BCN compounds have been used in conjunction with iridium(III) polypyridine complexes. These complexes exhibit significant emission enhancement upon reacting with BCN, showcasing their potential in bioorthogonal labelling and imaging (Li et al., 2016).

Mechanism of Action

Target of Action

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . Its primary targets are azide-tagged biomolecules . These biomolecules can be various proteins, nucleic acids, or other cellular components that have been chemically modified to carry an azide group.

Mode of Action

BCN alcohol interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . In this reaction, the BCN group on the compound reacts with azide groups on the target biomolecules, forming a stable triazole linkage .

Biochemical Pathways

Instead, it provides a tool for labeling biomolecules, detecting and quantifying reactive metabolites, or controlling the liberation of an active substance . The resulting triazole products are stable and can be used for various applications in chemical biology .

Result of Action

The primary result of BCN alcohol’s action is the formation of a stable triazole linkage with azide-tagged biomolecules . This allows for precise chemical reactions in biological media, enabling the labeling of biomolecules, the detection and quantification of reactive metabolites, or the controlled liberation of an active substance .

Action Environment

The action of BCN alcohol is influenced by the complexity of the biological environment. The compound is designed to be chemoselective, reacting selectively with azide-tagged biomolecules without interfering with surrounding biomolecules .

properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379662-52-8
Record name {bicyclo[6.1.0]non-4-yn-9-yl}methanol
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